Cas no 27408-85-1 (2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine)

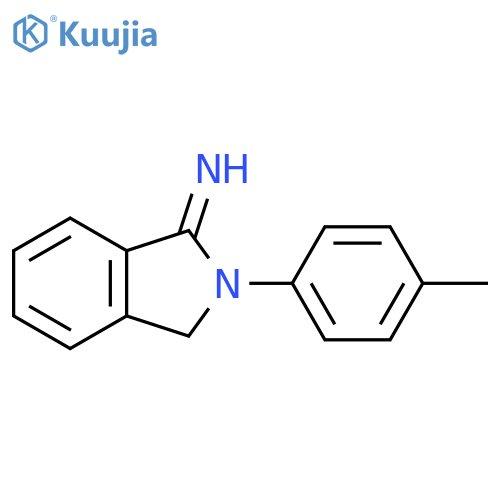

27408-85-1 structure

商品名:2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

CAS番号:27408-85-1

MF:C15H14N2

メガワット:222.285063266754

CID:4643602

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine 化学的及び物理的性質

名前と識別子

-

- 2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine

-

- インチ: 1S/C15H14N2/c1-11-6-8-13(9-7-11)17-10-12-4-2-3-5-14(12)15(17)16/h2-9,16H,10H2,1H3

- InChIKey: BQWGRIRFMISXDH-UHFFFAOYSA-N

- ほほえんだ: C1(=N)C2=C(C=CC=C2)CN1C1=CC=C(C)C=C1

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-399560-2.5g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 2.5g |

$867.0 | 2023-03-02 | |

| Enamine | EN300-399560-0.1g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 0.1g |

$124.0 | 2023-03-02 | |

| Enamine | EN300-399560-0.05g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 0.05g |

$84.0 | 2023-03-02 | |

| Enamine | EN300-399560-1.0g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 1g |

$0.0 | 2023-06-07 | |

| 1PlusChem | 1P01E7RB-100mg |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 100mg |

$209.00 | 2024-05-07 | |

| Aaron | AR01E7ZN-50mg |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 50mg |

$141.00 | 2025-02-10 | |

| Aaron | AR01E7ZN-1g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 1g |

$633.00 | 2025-02-10 | |

| A2B Chem LLC | AX42055-5g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 5g |

$1383.00 | 2024-04-20 | |

| Aaron | AR01E7ZN-100mg |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 100mg |

$196.00 | 2025-02-10 | |

| Aaron | AR01E7ZN-2.5g |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine |

27408-85-1 | 95% | 2.5g |

$1218.00 | 2023-12-14 |

2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

27408-85-1 (2-(4-methylphenyl)-2,3-dihydro-1H-isoindol-1-imine) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2230780-65-9(IL-17A antagonist 3)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量